molecular formula C10H16N4O B1528773 3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one CAS No. 1339012-03-1

3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one

Cat. No. B1528773
M. Wt: 208.26 g/mol
InChI Key: UFDBBXOKHQGJBH-UHFFFAOYSA-N
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Description

“3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

Studies have examined how heterocyclic amines, similar in structure or functional groups to the compound , form adducts with macromolecules and their metabolism in humans and rodents. For example, Turteltaub et al. (1999) utilized accelerator mass spectrometry to study the dosimetry of protein and DNA adduct formation by low doses of MeIQx and PhIP, two heterocyclic amines, showing dose-dependent adduct levels in rodents and differences in metabolite profiles between humans and rodents, suggesting variations in bioactivation and detoxification processes between species (Turteltaub et al., 1999).

Metabolic Fate of Carcinogenic Compounds

Another study focused on the metabolic fate of L-735,524, an HIV-1 protease inhibitor, in humans, which shares similarities in the metabolic investigation of complex organic compounds. The study provided insights into the metabolization process, identifying significant metabolites through urinary excretion analysis, thereby understanding the compound's bioactivity and potential implications on health (Balani et al., 1995).

Dietary Assessment of Xenobiotics

Zapico et al. (2022) conducted a descriptive cross-sectional study to assess the intake of xenobiotics derived from food processing, including heterocyclic amines and polycyclic aromatic hydrocarbons. The study explored dietary and lifestyle factors influencing the intake of these compounds, offering insights into how similar compounds might be assessed in human diets and their potential health implications (Zapico et al., 2022).

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, the future directions in the research of “3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one” and similar compounds may include the exploration of their potential applications in drug development .

properties

IUPAC Name

3-amino-1-[(1-methylimidazol-2-yl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13-6-4-12-9(13)7-14-5-2-3-8(11)10(14)15/h4,6,8H,2-3,5,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDBBXOKHQGJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one
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3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one
Reactant of Route 3
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one
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3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one
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3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one
Reactant of Route 6
3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one

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